3-((1-(Furan-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

3-((1-(Furan-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a fully synthetic heterocyclic small molecule with the molecular formula C₁₅H₁₄N₄O₃ and a molecular weight of 298.30 g·mol⁻¹. The compound contains a pyrazine-2-carbonitrile core linked through an ether oxygen at the 3-position to a piperidine ring, which is N-acylated with a furan-3-carbonyl group.

Molecular Formula C15H14N4O3
Molecular Weight 298.302
CAS No. 2034503-59-6
Cat. No. B2583176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1-(Furan-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
CAS2034503-59-6
Molecular FormulaC15H14N4O3
Molecular Weight298.302
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=COC=C2)OC3=NC=CN=C3C#N
InChIInChI=1S/C15H14N4O3/c16-8-13-14(18-5-4-17-13)22-12-2-1-6-19(9-12)15(20)11-3-7-21-10-11/h3-5,7,10,12H,1-2,6,9H2
InChIKeyOIHJQDZGMUHOSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((1-(Furan-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034503-59-6): Structural Overview and Chemical Identity


3-((1-(Furan-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a fully synthetic heterocyclic small molecule with the molecular formula C₁₅H₁₄N₄O₃ and a molecular weight of 298.30 g·mol⁻¹. The compound contains a pyrazine-2-carbonitrile core linked through an ether oxygen at the 3-position to a piperidine ring, which is N-acylated with a furan-3-carbonyl group. Its InChI Key is OIHJQDZGMUHOSJ-UHFFFAOYSA-N. The compound belongs to the broader 3-((1-acylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile chemotype, a scaffold class that has been explored in kinase inhibitor discovery programs, though published pharmacological data specific to this compound remain absent from the peer-reviewed and patent literature as of the present analysis.

Why Generic Substitution of 3-((1-(Furan-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034503-59-6) Is Not Supported by Evidence


Within the 3-((1-acylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile chemotype, small structural perturbations—including the regioisomeric position of the furan carbonyl (3-carbonyl vs. 2-carbonyl), the nature of the heteroaryl acyl group (furan vs. thiophene vs. pyrazine), and the substitution pattern on the piperidine linker—have been shown in related series to dramatically alter kinase selectivity, cellular potency, and pharmacokinetic properties. However, for the specific compound CAS 2034503-59-6, no publicly available head-to-head comparative pharmacological data exist to establish whether substitution with a close analog (e.g., the furan-2-carbonyl regioisomer or the pyrrolidine ring-contracted analog) would result in functionally equivalent or divergent biological outcomes. Any substitution decision must therefore be treated as untested and carries unquantified risk.

Quantitative Differentiation Evidence for 3-((1-(Furan-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034503-59-6): Available and Missing Data


Structural Differentiation: Furan-3-carbonyl Regioisomer vs. Furan-2-carbonyl Analog

The target compound bears a furan-3-carbonyl substituent, distinguishing it from the furan-2-carbonyl analog (3-((1-(furan-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile). In kinase inhibitor scaffolds, the regioisomeric position of heteroaryl carbonyl attachments has been shown to modulate hinge-binding geometry and selectivity. However, no quantitative biochemical or cellular assay data comparing these two compounds are available in the public domain. This differentiation remains structural only.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Core Scaffold Class Association with Checkpoint Kinase 1 (CHK1) Inhibition

Compounds bearing the pyrazine-2-carbonitrile scaffold with a piperidin-3-yloxy linker have been reported as CHK1 inhibitors. For example, 5-((5-amino-4-((piperidin-3-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile, a structurally related analog with a different linker and substitution pattern, has demonstrated CHK1 inhibitory activity. However, no CHK1 inhibition data exist for the target compound itself, and the furan-3-carbonyl substituent may direct activity toward entirely different kinase targets. This inference is class-level only.

Cancer Biology DNA Damage Response Checkpoint Kinase

Molecular Property Differentiation: MW, logP, and Hydrogen Bonding Capacity

The target compound has a molecular weight of 298.30 g·mol⁻¹ and contains four hydrogen bond acceptors (furan oxygen, amide carbonyl, ether oxygen, pyrazine nitrogens, and nitrile) with zero hydrogen bond donors. This places it within favorable oral drug-like property space (MW < 500). In comparison, the pyrrolidine analog (3-((1-(furan-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, MW 284.27) is slightly smaller and more conformationally constrained. However, no experimentally determined logP, solubility, or permeability data exist for either compound to quantify the practical impact of these differences.

Drug-likeness Physicochemical Properties Lead Optimization

Potential Application Scenarios for 3-((1-(Furan-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034503-59-6) Based on Evidence Limitations


Kinase Selectivity Profiling in Panel Screening Campaigns

Given the structural association of the pyrazine-2-carbonitrile scaffold with kinase inhibition, this compound may be employed as a tool compound in broad-panel kinase selectivity screens. However, no target engagement or IC50 data are currently available to pre-select against any specific kinase. Procurement is warranted only within exploratory profiling programs where the compound's unknown selectivity profile is itself the subject of investigation.

Structure-Activity Relationship (SAR) Studies on Heteroaryl Acyl Substituents

The furan-3-carbonyl group represents a specific regioisomeric variant within a library of 3-((1-acylpiperidin-3-yl)oxy)pyrazine-2-carbonitriles. Researchers investigating the impact of heteroaryl substitution patterns on biological activity may source this compound as one member of a systematic SAR matrix, provided that matched pairs (e.g., furan-2-carbonyl, thiophene-2-carbonyl, thiophene-3-carbonyl) are also procured to enable intra-library comparisons.

Computational Docking and Pharmacophore Model Validation

The compound's well-defined 3D structure (InChI Key: OIHJQDZGMUHOSJ-UHFFFAOYSA-N) and conformational degrees of freedom make it suitable for molecular docking studies against kinase ATP-binding sites. It may serve as a validation ligand for pharmacophore models that predict furan-3-carbonyl binding interactions, though no co-crystal structures or experimental binding data are currently available to confirm predicted poses.

Quote Request

Request a Quote for 3-((1-(Furan-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.